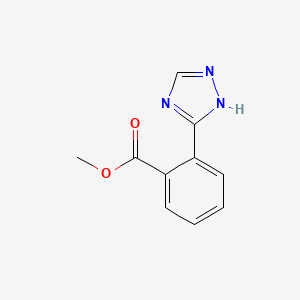

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

Description

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-5-3-2-4-7(8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) |

InChI Key |

PFLYZDRXROWETF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Azides

One common approach to synthesize 1,2,4-triazoles involves the cyclization of hydrazine derivatives with sodium azide or related azide sources. For example, N-tosylhydrazones or 4-toluenesulfonyl hydrazines can be reacted with sodium azide under reflux conditions in ethanol or other solvents to yield 1,2,4-triazole rings. This method is versatile and can be adapted to introduce substituents on the triazole ring by varying the hydrazone precursor.

Coupling Reactions with Halogenated Benzoates

A significant method for preparing methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves coupling a halogenated methyl benzoate derivative (e.g., 2-iodo-methyl benzoate) with 1H-1,2,4-triazole under basic conditions. Typical conditions include:

- Use of a base such as cesium carbonate.

- Copper(I) iodide as a catalyst.

- High boiling polar aprotic solvents like dimethylformamide (DMF).

- Elevated temperatures or microwave irradiation to accelerate the reaction.

This copper-catalyzed coupling facilitates the formation of the C-N bond between the benzoate and the triazole ring at the 5-position of the triazole.

Protection-Deprotection Strategies for Regioselectivity

Due to the presence of multiple nitrogen atoms in the triazole ring, regioselectivity is a challenge. Protecting groups such as tetrahydropyranyl (THP) or silyl ethers (SEM) are sometimes employed on the triazole nitrogen atoms to direct substitution to the desired nitrogen position. After coupling, these protecting groups are removed under mild acidic or basic conditions to yield the free triazole derivative.

Amide Coupling and Further Functionalization

In some synthetic sequences, methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is prepared as an intermediate for further transformations. For example, coupling the triazolyl benzoic acid derivative with methyl esters of amino acids or pyrrolidine derivatives under standard amide coupling conditions can be performed, followed by hydrolysis or further coupling to yield complex molecules.

Comparative Data Table of Preparation Conditions

Research Findings and Observations

- The copper-catalyzed coupling method is the most widely reported and industrially relevant approach for attaching the triazole ring to the benzoate, offering good yields and manageable purification steps.

- Cyclization methods provide flexibility in triazole ring formation but require careful control of reaction conditions to avoid side products.

- Protection strategies are crucial for controlling regioselectivity during alkylation or arylation of the triazole ring, as unprotected triazoles can lead to mixtures of regioisomers.

- The presence of substituents on the benzoate or triazole ring can significantly influence the reaction outcome, necessitating optimization for each derivative.

- Multistep syntheses involving amide coupling and subsequent modifications expand the utility of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate as a building block in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity may involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Impact of Substituent Groups

- Electron-Withdrawing Groups (e.g., Cl) : Chlorination (as in methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate) may enhance binding to hydrophobic enzyme pockets but could increase toxicity risks .

- Heteroaromatic Rings (e.g., pyridine, thiophene) : Pyridine-containing analogs (e.g., FEMA 4798) exhibit flavor-enhancing properties, while thiophene derivatives demonstrate actoprotective effects, suggesting substituent-directed target specificity .

- Linker Chemistry : Esters (target compound) vs. thioacetates () vs. amides () influence solubility and metabolic pathways. Thioether linkages in FEMA 4798 may confer resistance to oxidative degradation .

Pharmacological and Toxicological Profiles

- Antimicrobial Activity: Derivatives with pyridyl or benzylidene groups (e.g., 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one) show potent activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL) . The target compound’s benzoate group may similarly enhance membrane penetration.

- This underscores the need for detailed ADME studies on methyl 2-(1H-1,2,4-triazol-5-yl)benzoate.

Biological Activity

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is an organic compound that combines a benzoate moiety with a 1H-1,2,4-triazole ring. This unique structure imparts notable biological properties, making it a subject of interest in medicinal chemistry and agricultural science. The biological activity of this compound is primarily attributed to the presence of the triazole ring, which is known for its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is C₉H₈N₄O₂. The triazole ring enhances the compound's ability to interact with various biological targets, including enzymes involved in cell wall synthesis and other metabolic pathways.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Structure Type | Triazole derivative |

| Unique Features | Combines benzoate group with a triazole ring |

Biological Activities

Research indicates that methyl 2-(1H-1,2,4-triazol-5-yl)benzoate exhibits significant antifungal and antibacterial properties. The following sections summarize key findings regarding its biological activities.

Antifungal Activity

Compounds containing triazole rings are often effective against fungal pathogens. Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate has shown promising results in inhibiting the growth of various fungi, particularly those resistant to conventional treatments.

Antibacterial Activity

The compound has demonstrated effectiveness against several bacterial strains, including those categorized under the ESKAPE pathogens known for their antibiotic resistance. In vitro studies have shown that it can inhibit the growth of these pathogens significantly.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that this compound could induce apoptosis in cancer cells:

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate | MCF-7 | 18.7 | More potent |

| Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate | HCT-116 | 25.7 | Comparable |

These findings suggest that methyl 2-(1H-1,2,4-triazol-5-yl)benzoate may serve as a potential anticancer agent.

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications to the triazole ring can enhance biological activity. For instance, introducing electron-rich groups significantly increases cytotoxicity against cancer cells.

The mechanisms through which methyl 2-(1H-1,2,4-triazol-5-yl)benzoate exerts its biological effects include:

- Inhibition of Enzymes : The triazole ring interacts with enzymes involved in critical metabolic pathways.

- Induction of Apoptosis : In cancer cells, this compound can trigger apoptotic pathways leading to cell death.

- Disruption of Cell Wall Synthesis : In fungi and bacteria, it interferes with cell wall formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.